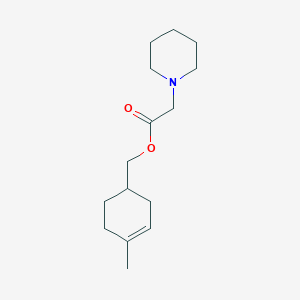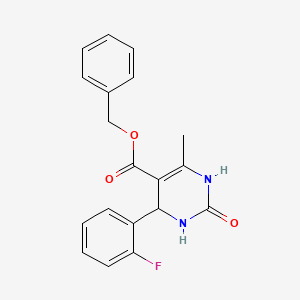
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate, also known as MPCA, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate is not fully understood. However, it has been suggested that (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic compounds. However, one limitation is that it may have limited solubility in certain solvents, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate and to determine its safety and efficacy in humans. Finally, the development of new synthesis methods for (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate may enable the production of more potent and selective analogs for therapeutic use.
Métodos De Síntesis
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate can be synthesized through a multi-step process starting from 4-methylcyclohex-3-en-1-one and piperidine. The first step involves the reaction of 4-methylcyclohex-3-en-1-one with methylmagnesium bromide to form 4-methyl-3-cyclohexen-1-ol. This intermediate compound is then reacted with piperidine and acetic anhydride to obtain (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate.
Aplicaciones Científicas De Investigación
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(4-methylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-13-5-7-14(8-6-13)12-18-15(17)11-16-9-3-2-4-10-16/h5,14H,2-4,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBVJDZHAACDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)COC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
![N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)


![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)
